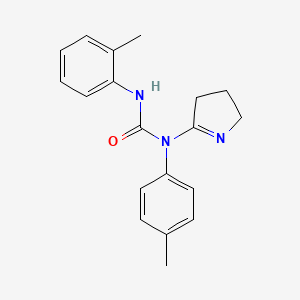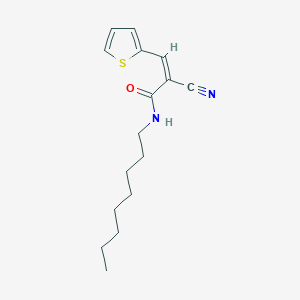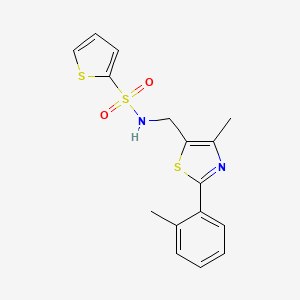
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Sulfonamide Formation: The final step involves the reaction of the thiazole-thiophene intermediate with sulfonyl chlorides to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound could be used in the development of organic semiconductors or as a building block for more complex materials.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Wirkmechanismus
The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and thiophene rings may facilitate binding to these targets through π-π interactions or hydrogen bonding. The sulfonamide group can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((4-methyl-2-phenylthiazol-5-yl)methyl)thiophene-2-sulfonamide
- N-((4-methyl-2-(p-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide
- N-((4-methyl-2-(m-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide
Uniqueness
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-2-sulfonamide is unique due to the specific positioning of the o-tolyl group, which can influence its steric and electronic properties. This positioning can affect the compound’s reactivity and binding affinity to biological targets, potentially leading to distinct biological activities compared to its analogs.
Eigenschaften
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S3/c1-11-6-3-4-7-13(11)16-18-12(2)14(22-16)10-17-23(19,20)15-8-5-9-21-15/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDTDYOQYGUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
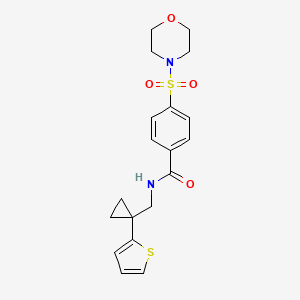
![2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2751285.png)
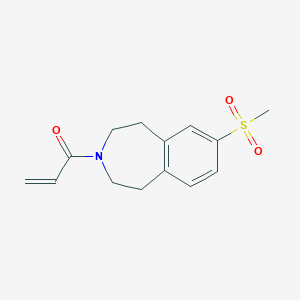
![tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate](/img/structure/B2751289.png)
![3-(2-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2751291.png)
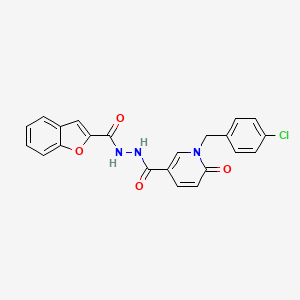
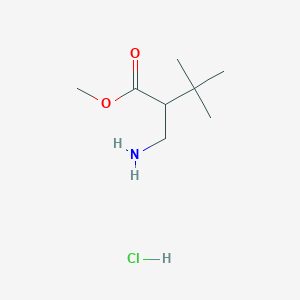
![[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2751295.png)
![3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid](/img/structure/B2751296.png)
![(E)-methyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2751298.png)

![3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B2751302.png)
